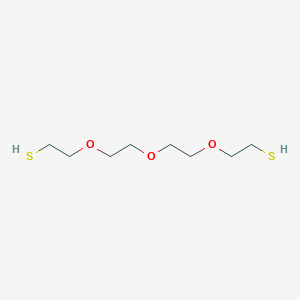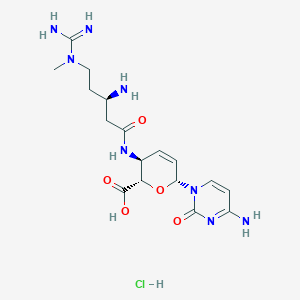
Bis-PEG13-acid
Descripción general
Descripción
Bis-PEG13-acid is a PEG derivative containing two terminal carboxylic acid groups . The hydrophilic PEG spacer increases solubility in aqueous media . The terminal carboxylic acids can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .
Synthesis Analysis
Bis-PEG13-acid is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The terminal carboxylic acids can react with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Molecular Structure Analysis
The molecular formula of Bis-PEG13-acid is C30H58O17 . Its molecular weight is 690.8 g/mol .Chemical Reactions Analysis
The terminal carboxylic acids of Bis-PEG13-acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis
The molecular weight of Bis-PEG13-acid is 690.8 g/mol . It has a molecular formula of C30H58O17 .Aplicaciones Científicas De Investigación
Drug Delivery Systems
Bis-PEG13-acid is utilized in drug delivery systems due to its ability to form stable amide bonds with primary amine groups in the presence of activators like EDC or DCC. This property is crucial for creating linkers that can attach drugs to carriers or targeting molecules, enhancing the solubility and stability of therapeutic agents in aqueous media .
PEGylation of Therapeutic Molecules
The hydrophilic PEG spacer in Bis-PEG13-acid increases the solubility of therapeutic molecules in aqueous solutions. This is particularly useful in the PEGylation process, where the PEG chains are attached to proteins or peptides to improve their pharmacokinetics and reduce immunogenicity .
Bioconjugation
Bis-PEG13-acid can be converted into N-hydroxysuccinimide (NHS) active esters, which are widely used in bioconjugation. This allows for the attachment of various biomolecules to surfaces or other molecules, which is essential in creating complex biostructures for research and therapeutic applications .
Surface Modification
The terminal carboxylic acid groups of Bis-PEG13-acid can be used to modify surfaces, such as nanoparticles or medical devices, to improve their biocompatibility and reduce nonspecific binding. This application is vital for developing medical implants and diagnostic tools .
Nanotechnology
In nanotechnology, Bis-PEG13-acid is used to create self-assembled monolayers on nanoparticles, which can be functionalized further for targeted drug delivery or imaging .
Molecular Diagnostics
Bis-PEG13-acid derivatives are used in molecular diagnostics as linkers for attaching probes or drugs to diagnostic particles or surfaces, enhancing the detection sensitivity and specificity .
Tissue Engineering
The biocompatibility and functionalizability of Bis-PEG13-acid make it suitable for creating scaffolds in tissue engineering. It helps in promoting cell adhesion and growth on scaffold surfaces .
Research Tool
As a research tool, Bis-PEG13-acid is used in studying protein interactions and dynamics due to its ability to link proteins without interfering with their biological activity .
Mecanismo De Acción
Target of Action
Bis-PEG13-acid is a homobifunctional PEG linker containing two terminal carboxylic acid groups . The primary targets of Bis-PEG13-acid are primary amine groups . These amine groups are present in various biological molecules, including proteins, peptides, and other amine-containing compounds. The interaction between Bis-PEG13-acid and these primary amines forms the basis of its mode of action .
Mode of Action
Bis-PEG13-acid interacts with its targets (primary amine groups) through a process known as PEGylation . In the presence of activators such as EDC or DCC, the terminal carboxylic acids of Bis-PEG13-acid can react with primary amine groups to form a stable amide bond . This reaction results in the modification of the target molecule, altering its properties and behavior .
Biochemical Pathways
The specific biochemical pathways affected by Bis-PEG13-acid depend on the nature of the target molecule. It’s important to note that bis-peg13-acid is often used in the synthesis of protacs . PROTACs are molecules that can selectively degrade target proteins, exploiting the intracellular ubiquitin-proteasome system . Therefore, the biochemical pathways affected by Bis-PEG13-acid would be those related to the target protein of the specific PROTAC .
Pharmacokinetics
The hydrophilic peg spacer in bis-peg13-acid is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of Bis-PEG13-acid’s action are largely dependent on the specific target molecule and the context in which it is used. For instance, when used in the synthesis of PROTACs, the result of Bis-PEG13-acid’s action could be the selective degradation of a target protein .
Action Environment
The action, efficacy, and stability of Bis-PEG13-acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the carboxylic acid groups in Bis-PEG13-acid . Additionally, the presence of other reactive groups can also influence the efficiency of the PEGylation process . .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O17/c31-29(32)1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-30(33)34/h1-28H2,(H,31,32)(H,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVYBDAGTRVAAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585037 | |
| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PEG13-acid | |
CAS RN |
892155-64-5 | |
| Record name | 4,7,10,13,16,19,22,25,28,31,34,37,40-Tridecaoxatritetracontane-1,43-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Tert-butyl-3-[2-(3-methylanilino)-5-nitrophenyl]sulfonylurea](/img/structure/B521557.png)
![N-(2,4-Dichlorophenyl)-N'-[1-(2,5-bistrifluoromethylphenyl)-2-(imidazol-1-yl)-ethyl]-N''-cyanoguanidine](/img/structure/B521629.png)
![(5S)-5,14-diethyl-19,19-difluoro-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B521638.png)
![N-[4-[3,5-Bis(trifluoromethyl)-1H-pyrazole-1-yl]phenyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B522211.png)
![1-[2-(Octylamino)-2-oxoethyl]pyridin-1-ium-3-carboxylic acid;bromide](/img/structure/B522419.png)
![N~3~-[3-(1h-Indol-6-Yl)benzyl]pyridine-2,3-Diamine](/img/structure/B522426.png)
![2-{[3-(2-Furyl)acryloyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylic acid](/img/structure/B522427.png)
![4-[8-Methyl-3-[(4-Methylphenyl)amino]imidazo[1,2-A]pyridin-2-Yl]phenol](/img/structure/B522471.png)
![2-(((2-methyl-6-phenylpyrimidin-4-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B522858.png)
![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)
![[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone](/img/structure/B522947.png)
![4-fluoro-N'-[(1E)-1-pyridin-2-ylethylidene]benzohydrazide](/img/structure/B523145.png)